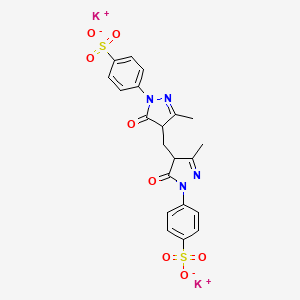
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine
Vue d'ensemble
Description
3-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)piperidine, also known as DCPP, is a heterocyclic compound that has a wide range of applications in scientific research. It is a cyclic compound with a five-membered ring structure and is composed of two nitrogen atoms, two carbon atoms, and one oxygen atom. DCPP is an important intermediate in the synthesis of various compounds, and its versatility makes it applicable to a variety of fields such as medicinal chemistry, drug discovery, and organic synthesis.
Applications De Recherche Scientifique
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various compounds, including drugs and other pharmaceuticals. It is also used in the synthesis of polymers and other materials for use in scientific research. 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is also used in the synthesis of compounds for use in organic synthesis, medicinal chemistry, and drug discovery.
Mécanisme D'action
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is a cyclic compound with a five-membered ring structure and is composed of two nitrogen atoms, two carbon atoms, and one oxygen atom. It is an important intermediate in the synthesis of various compounds, and its versatility makes it applicable to a variety of fields such as medicinal chemistry, drug discovery, and organic synthesis. 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine acts as a nucleophile in reactions, and its reactivity is dependent on the nature of the substituents on the ring. It is also a good leaving group in nucleophilic substitution reactions, and it can act as a catalyst in some reactions.
Effets Biochimiques Et Physiologiques
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research and is used as an intermediate in the synthesis of various compounds, including drugs and other pharmaceuticals. It has been shown to have a variety of biochemical and physiological effects, including a decrease in the activity of enzymes involved in DNA replication and transcription, a decrease in the expression of certain genes, and an increase in the expression of other genes. It has also been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research, and it is an important intermediate in the synthesis of various compounds. It has several advantages in laboratory experiments, including its low cost and its versatility. 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine is also relatively easy to synthesize and can be used in a variety of reactions. However, it has some limitations, such as its low solubility in water and its tendency to form dimers.
Orientations Futures
The versatility of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine makes it applicable to a variety of fields, and its potential for use in scientific research is vast. Possible future directions include the development of new methods for the synthesis of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine, the development of new applications for 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine in organic synthesis, medicinal chemistry, and drug discovery, and the development of new methods for the characterization of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine. Additionally, further research into the biochemical and physiological effects of 3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine could lead to new insights into its potential therapeutic applications.
Propriétés
IUPAC Name |
3-(3,5-dicyclopropylpyrazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-12(9-15-7-1)17-14(11-5-6-11)8-13(16-17)10-3-4-10/h8,10-12,15H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAJESBWBMNDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=CC(=N2)C3CC3)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dicyclopropyl-1H-pyrazol-1-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B1482210.png)

![1,6-dimethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482213.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482215.png)
![(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482217.png)
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482219.png)
![7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482220.png)

![(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482225.png)
![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482226.png)
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482227.png)
![methyl 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482228.png)